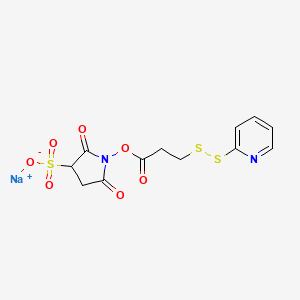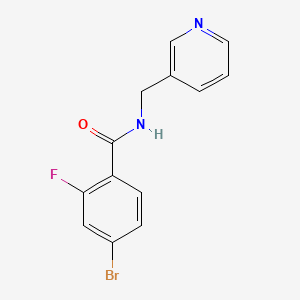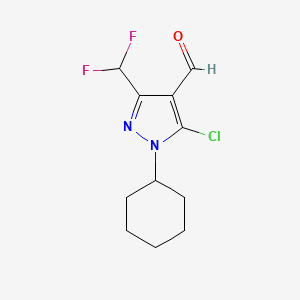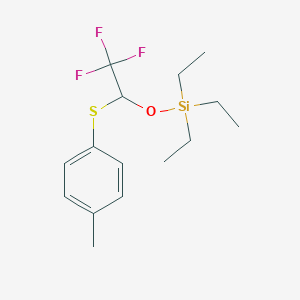
Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane is an organosilicon compound with the molecular formula C15H23F3OSSi. This compound is characterized by the presence of a trifluoroethoxy group and a p-tolylthio group attached to a silicon atom. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane typically involves the reaction of triethylsilane with 2,2,2-trifluoro-1-(p-tolylthio)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as boron trifluoride etherate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification and distillation to isolate the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The trifluoroethoxy and p-tolylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized silanes .
Applications De Recherche Scientifique
Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroethoxy and p-tolylthio groups can participate in electron transfer processes, facilitating the formation of new chemical bonds. The silicon atom in the compound can also interact with other molecules, influencing the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(p-tolyl)ethanone: This compound shares the trifluoroethoxy group but lacks the silicon atom and the p-tolylthio group.
Trimethyl(2,2,2-trifluoroethoxy)silane: Similar in structure but with different substituents on the silicon atom.
Uniqueness
Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane is unique due to the combination of trifluoroethoxy and p-tolylthio groups attached to a silicon atom. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C15H23F3OSSi |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
triethyl-[2,2,2-trifluoro-1-(4-methylphenyl)sulfanylethoxy]silane |
InChI |
InChI=1S/C15H23F3OSSi/c1-5-21(6-2,7-3)19-14(15(16,17)18)20-13-10-8-12(4)9-11-13/h8-11,14H,5-7H2,1-4H3 |
Clé InChI |
SRKJLJRVNAKXNR-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(C(F)(F)F)SC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


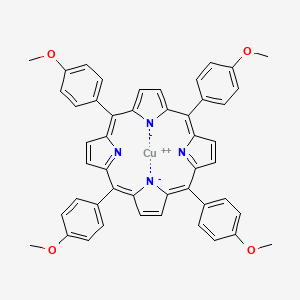
![3-Bromoimidazo[1,2-a]pyrazin-2-ol](/img/structure/B14889004.png)
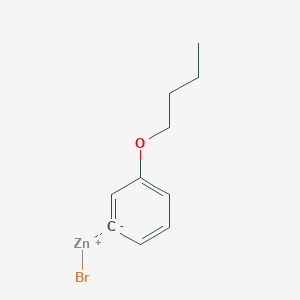
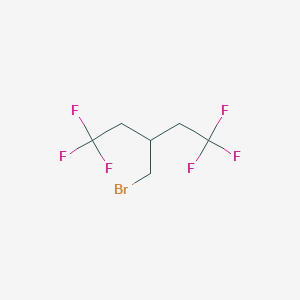
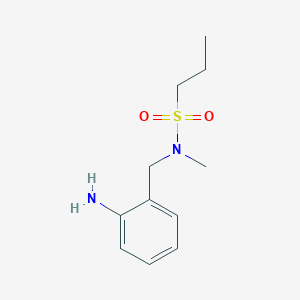
![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
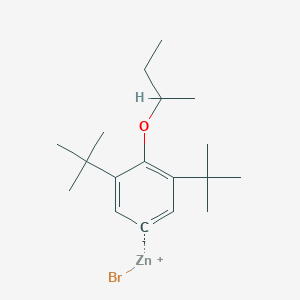
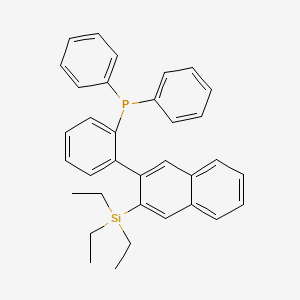

![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)
